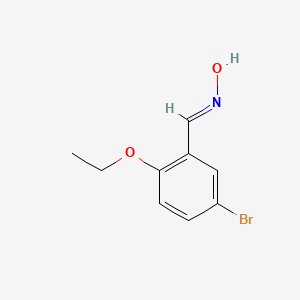

![molecular formula C22H18O4 B5603938 3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of furo[3,2-g]chromen-7-one derivatives have been a subject of interest due to their potential biological activities and chemical properties. These compounds belong to a broader class of chemicals known as coumarins, which are recognized for their diverse pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related furo[3,2-g]chromen-7-one derivatives often involves regioselective [4+2]-cycloaddition reactions, as demonstrated by Shults et al. (2010), who developed methods for synthesizing 7-(furan-2-yl)-substituted benzo[c] chromen-6,9-diones using coumarin-3-carboxylic acids and 2-(3-trimethylsiloxybuta-1,3-dien-1-yl)furans, catalyzed efficiently with L-proline (Shults et al., 2010).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, Padilla-Martínez et al. (2011) reported the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

The reactivity of furo[3,2-g]chromen-7-one derivatives toward nucleophiles has been explored, revealing the potential for creating a wide array of novel compounds. For instance, Ali et al. (2020) synthesized a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal and studied its reactivity with primary amines and di-nucleophiles, leading to the formation of novel benzofuran derivatives (Ali et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of furo[3,2-g]chromen-7-one derivatives can be assessed through experimental studies. However, specific data on the compound may require targeted synthetic and analytical approaches to ascertain.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, of furo[3,2-g]chromen-7-one derivatives have been the focus of various studies. Ghorbani and Kiyani (2014) showcased the facile synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives using a one-pot strategy, indicating the versatility of these compounds in chemical synthesis (Ghorbani & Kiyani, 2014).

Applications De Recherche Scientifique

Synthesis and Bioactivity

Isobenzofuranone Derivatives from Phyllanthus emblica : Two new isobenzofuranone derivatives were isolated from the fruit of Phyllanthus emblica, demonstrating good antioxidant activity. These compounds highlight the potential medicinal applications of furochromen derivatives in antioxidant therapies (Gao et al., 2019).

Efficient Synthesis in Aqueous Media : A study described the synthesis of furo[3,2-c]chromenes using a mild and efficient method, showcasing the potential for creating functionalized derivatives with varied bioactivities through simple synthetic routes (Khalilzadeh et al., 2011).

Fluorescence and Metal Interaction Properties : Research on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one and its derivatives showed these compounds as potential fluorescent probes, suggesting their utility in analytical and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).

Synthetic Applications

Three-Component Synthesis : A study reported the one-pot synthesis of 7-arylbenzo[f]chromeno[4,3-b]chromen-6(7H)-one derivatives in aqueous media, highlighting a versatile method for creating complex chromene structures that could have diverse scientific applications (Ghorbani & Kiyani, 2014).

Regioselective Bromination and Rearrangement : The regioselective bromination and rearrangement of chromen-2-one derivatives showed a pathway to structurally diverse compounds, underlining the synthetic versatility of chromene derivatives for various applications (Yang, 2010).

Microwave-Assisted Cyclization : A study explored microwave-assisted cyclization for synthesizing 6H-benzo[c]chromen-6-ones and their analogues, demonstrating an efficient method for creating compounds with potential in photochromic materials and biologically active molecules (Dao et al., 2018).

Propriétés

IUPAC Name |

3,5,9-trimethyl-2-(4-methylbenzoyl)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-11-5-7-15(8-6-11)19(24)22-13(3)17-10-16-12(2)9-18(23)25-20(16)14(4)21(17)26-22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLHXOLLNKZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=C4C(=C3)C(=CC(=O)O4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)

![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)